Disperse Blue 183
Overview
Description
Disperse Blue 183 is a chemical compound known for its diverse applications in scientific research. It is commonly referred to as this compoundand is used primarily as a dye in various industrial processes . The compound’s unique properties make it invaluable for studying colorimetric detection, photochemistry, and biomedical imaging.
Mechanism of Action
Target of Action
Disperse Blue 183, also known as Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- or N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide, is primarily used as a dye. Its main target is the fibers of textiles, particularly synthetic fibers such as polyester .
Biochemical Pathways
Its primary function is to provide color to textiles .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water .
Result of Action
The primary result of Disperse Blue 183’s action is the imparting of a blue color to the textiles it is applied to. The intensity of the color can be controlled by adjusting the concentration of the dye .
Action Environment
The efficacy and stability of Disperse Blue 183 can be influenced by various environmental factors. For instance, the temperature and pH of the dye bath can affect the dye’s solubility and its ability to adhere to fibers . Furthermore, the compound is more stable in an alkaline environment .
Preparation Methods
The synthesis of Disperse Blue 183 involves several steps. The process typically begins with the diazotization of 2-cyano-4-nitro-6-bromoaniline, followed by coupling with N-(3-(diethylamino)phenyl)propionamide . The reaction conditions often require controlled temperatures and the use of solvents such as acetone or DMF (dimethylformamide) to ensure proper solubility and reaction efficiency .
Chemical Reactions Analysis
Disperse Blue 183 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the azo group, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disperse Blue 183 has a wide range of applications in scientific research:
Chemistry: It is used in colorimetric detection methods to identify the presence of specific ions or molecules.
Biology: The compound’s fluorescent properties make it useful in imaging techniques to study biological processes.
Comparison with Similar Compounds
Disperse Blue 183 is unique due to its specific combination of functional groups, which impart distinct properties. Similar compounds include:
Disperse Blue 79: Another azo dye with different substituents, used for similar applications.
Disperse Red 1: A related compound with a different color profile and applications in dyeing synthetic fibers.
These compounds share some properties but differ in their specific applications and performance characteristics.
Biological Activity
Disperse Blue 183, also known as N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide, is a synthetic dye primarily utilized in the textile industry. This compound has garnered attention not only for its vibrant color and application in dyeing polyester but also for its potential biological activity and environmental impact. This article explores the biological activity of Disperse Blue 183, focusing on its toxicity, mutagenicity, and potential carcinogenic effects based on diverse research findings.
- Chemical Formula : C20H21BrN6O
- Molecular Weight : 473.32 g/mol
- CAS Number : 119466-60-3
Disperse Blue 183 belongs to the class of azo dyes, which are characterized by their azo (-N=N-) functional group. The presence of bromine and nitro groups in its structure contributes to its unique properties and potential biological interactions.
Aquatic Toxicity
Research indicates that this compoundcan generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in aquatic organisms. This property raises concerns regarding its environmental safety and impact on aquatic ecosystems.
Mutagenicity and Carcinogenicity
Studies have suggested that this compoundmay exhibit mutagenic properties. For instance, it has been shown to cause DNA damage in various assays, indicating a potential risk for genetic mutations . Furthermore, there is evidence that compounds structurally related to this compoundare classified as probable human carcinogens based on animal studies that have demonstrated tumorigenic effects following prolonged exposure .
Case Studies
- Animal Studies : In a study involving Fischer 344/N rats, dietary administration of similar azo dyes resulted in a significant increase in urinary bladder tumors, particularly transitional-cell carcinomas. The incidence of these tumors was associated with the formation of urinary bladder calculi, suggesting a dose-dependent relationship between exposure to the dye and tumor development .
- Human Sensitization : A recent investigation into the sensitization activity of azobenzene disperse dyes, including Disperse Blue 183, revealed that these dyes could act as immune sensitizers. Clothing dyed with these compounds may pose risks for skin sensitization among consumers .
Comparative Analysis of Disperse Dyes
To better understand the biological activity of Disperse Blue 183, it is helpful to compare it with other disperse dyes:
Disperse Blue 183's unique bromine substitution contributes to its distinct color properties and stability compared to other disperse dyes.
Environmental Impact
The environmental degradation of this compoundhas been studied in relation to photocatalytic processes. Research suggests that under UV light exposure, this dye can interact with photocatalysts like nickel silicate, leading to enhanced degradation pathways that may mitigate its environmental impact.
Properties
IUPAC Name |
N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O3/c1-4-19(28)23-18-11-14(26(5-2)6-3)7-8-17(18)24-25-20-13(12-22)9-15(27(29)30)10-16(20)21/h7-11H,4-6H2,1-3H3,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUCIQQRHZUQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062322 | |
Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309-94-6 | |
Record name | Disperse Blue 183 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2309-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-(2-(2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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